molecular formula C11H16ClNO B1421112 3-(4-Methylphenoxy)pyrrolidine hydrochloride CAS No. 1185073-53-3

3-(4-Methylphenoxy)pyrrolidine hydrochloride

Cat. No. B1421112
M. Wt: 213.7 g/mol
InChI Key: XKVSQAPMTRDRTQ-UHFFFAOYSA-N
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Description

3-(4-Methylphenoxy)pyrrolidine hydrochloride, also known as MPPH, is a synthetic compound found in a variety of industrial and laboratory applications. MPPH is a colorless, water-soluble, crystalline solid with a melting point of 125-127 °C. It is an important intermediate in the synthesis of a variety of pharmaceuticals, and is used in research applications for its unique properties.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis in Cycloaddition Reactions : Pyrrolidines, including 3-(4-Methylphenoxy)pyrrolidine, are synthesized in [3+2] cycloaddition reactions. Such compounds are valuable in medicine and industry, including uses as dyes or agrochemical substances (Żmigrodzka et al., 2022).
  • In Anticancer Drug Analogs : Pyrrolidines are used in the synthesis of bioactive heterocyclic analogs of podophyllotoxin, an anticancer drug. They offer a simple route to these potent compounds (Jurd, 1988).
  • Crystal Structure Analysis : The structure of compounds like 3-(4-Methylphenoxy)pyrrolidine hydrochloride is analyzed using X-ray diffraction, contributing to our understanding of molecular interactions and properties (Liu et al., 2006).

Applications in Material Science

  • In Poly(ether imide ester)s Synthesis : Pyrrolidines are involved in synthesizing poly(ether imide ester)s, which have applications in material science due to their physical and thermal properties (Mehdipour‐Ataei & Amirshaghaghi, 2005).

Biological and Pharmacological Research

  • Functionalized Pyrrolidines in Cancer Research : Functionalized pyrrolidine derivatives show potential in inhibiting the growth of tumor cells, indicating their potential use in cancer treatment (Fiaux et al., 2005).
  • Anti-inflammatory Activities : Certain pyrrolidine derivatives have been studied for their anti-inflammatory activities, showing promise as dual inhibitors of prostaglandin and leukotriene synthesis (Ikuta et al., 1987).

properties

IUPAC Name

3-(4-methylphenoxy)pyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO.ClH/c1-9-2-4-10(5-3-9)13-11-6-7-12-8-11;/h2-5,11-12H,6-8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKVSQAPMTRDRTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OC2CCNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60673799
Record name 3-(4-Methylphenoxy)pyrrolidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60673799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Methylphenoxy)pyrrolidine hydrochloride

CAS RN

1185073-53-3
Record name 3-(4-Methylphenoxy)pyrrolidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60673799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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